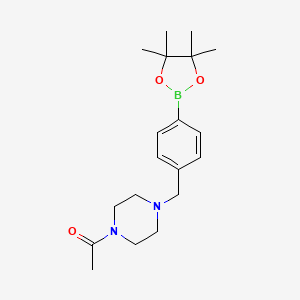

1-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a chemical substance with the molecular formula C18H29BN2O2 . It is related to the class of compounds known as boronic acids and derivatives .

Synthesis Analysis

The synthesis of similar compounds often involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also a common method .Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring attached to a benzyl group, which is further connected to a tetramethyl-1,3,2-dioxaborolane group . The presence of the dioxaborolane group suggests that this compound may have boron-mediated reactivity.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, compounds with similar structures are known to undergo various reactions. For instance, boronic acids and their derivatives are known to participate in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 316.25 . It is a solid at room temperature . The compound is insoluble in water .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- This compound, as a boric acid ester intermediate with benzene rings, is synthesized through a three-step substitution reaction. It's analyzed using FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) calculations are used for molecular structure analysis, with findings indicating a consistency between DFT-optimized molecular structures and crystal structures determined by X-ray diffraction (Huang et al., 2021).

Chemical Properties and Analyses

- The molecular electrostatic potential and frontier molecular orbitals of compounds containing 1-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanone are investigated using DFT. This research reveals some of the physicochemical properties of these compounds, aiding in understanding their potential applications in scientific research (Huang et al., 2021).

Application in Antimicrobial Research

- Derivatives of this compound have been evaluated for their antimicrobial activity. Some derivatives demonstrate significant activity against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli, indicating their potential utility in developing new antimicrobial agents (Tomar et al., 2007).

Electrochemical Synthesis Applications

- The compound's derivatives have been used in electrochemical syntheses, particularly in the electrochemical oxidation process. This research offers insights into the electrochemical properties and potential applications of these derivatives in various scientific fields (Amani & Nematollahi, 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with similar structures are often used in organic synthesis as reagents and catalysts .

Mode of Action

Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which could potentially alter their function .

Biochemical Pathways

Boronic acids and their derivatives are known to be involved in various biochemical reactions, including the borylation of alkylbenzenes and hydroboration of alkynes and alkenes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Analyse Biochimique

Biochemical Properties

1-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanone plays a significant role in biochemical reactions, particularly in the formation of boronic acid derivatives. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable complexes. The compound’s boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design .

Cellular Effects

This compound has been shown to influence various cellular processes. It can modulate cell signaling pathways, alter gene expression, and impact cellular metabolism. Studies have demonstrated that the compound can inhibit certain kinases, leading to changes in cell proliferation and apoptosis . Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form reversible covalent bonds with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific target. The compound’s boron atom can interact with active site residues of enzymes, altering their catalytic activity. Additionally, it can modulate gene expression by binding to transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of specific enzymes and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites. The compound can also influence metabolic flux by modulating the activity of key enzymes in metabolic pathways . Additionally, it can affect metabolite levels, leading to changes in cellular energy production and utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution within cells . The compound can accumulate in specific tissues, depending on its affinity for certain biomolecules and its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its ability to modulate cellular processes .

Propriétés

IUPAC Name |

1-[4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29BN2O3/c1-15(23)22-12-10-21(11-13-22)14-16-6-8-17(9-7-16)20-24-18(2,3)19(4,5)25-20/h6-9H,10-14H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWHYRGVSYINDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1376443.png)

![3-[3-(2-Methoxyethoxy)phenyl]propanoic acid](/img/structure/B1376448.png)

![2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine](/img/structure/B1376460.png)

![3-(6-Fluoro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)propanoic acid](/img/structure/B1376463.png)